2-(2-fluorophenoxy)-N-1H-indazol-5-ylacetamide
Overview
Description
2-(2-fluorophenoxy)-N-1H-indazol-5-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-1H-indazol-5-ylacetamide is not fully understood. However, studies have shown that the compound exhibits its inhibitory activity by binding to the active site of enzymes and receptors, thereby preventing their normal function. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. The compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-fluorophenoxy)-N-1H-indazol-5-ylacetamide in lab experiments is its high potency and selectivity. The compound has been shown to exhibit inhibitory activity at low concentrations, making it a cost-effective option for drug discovery and development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research and development of 2-(2-fluorophenoxy)-N-1H-indazol-5-ylacetamide. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the identification of new targets for the compound, which can expand its potential applications in drug discovery and development. The development of prodrugs and formulations to improve the solubility and bioavailability of the compound is also an area of interest. Finally, the evaluation of the compound's toxicity and pharmacokinetics in animal models is necessary for its eventual clinical use.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound exhibits high potency and selectivity, making it a cost-effective option for drug development. However, the low solubility of the compound in water is a limitation that needs to be addressed. The future directions for the research and development of the compound include optimization of the synthesis method, identification of new targets, development of prodrugs and formulations, and evaluation of toxicity and pharmacokinetics in animal models.
Scientific Research Applications
2-(2-fluorophenoxy)-N-1H-indazol-5-ylacetamide has been studied extensively for its potential applications in drug discovery and development. The compound has been shown to exhibit inhibitory activity against various enzymes and receptors such as tyrosine kinases, phosphodiesterases, and cannabinoid receptors. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as cancer, inflammatory disorders, and neurological disorders.
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(1H-indazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c16-12-3-1-2-4-14(12)21-9-15(20)18-11-5-6-13-10(7-11)8-17-19-13/h1-8H,9H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKTJUNWCVLAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)NN=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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